molecular formula C15H15N7S B432261 N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine CAS No. 700857-25-6

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B432261
CAS RN: 700857-25-6
M. Wt: 325.4g/mol
InChI Key: SZOPRAYQMXOLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.

Scientific Research Applications

Synthesis and Characterization in Polymers

A study conducted by Li et al. (2017) explored the synthesis of polyimides using triazine-based diamine monomers, including variants similar to N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine. These polyimides showed excellent solubility and thermal stability, indicating potential applications in polymer semiconductors (Li et al., 2017).

Chelation Properties and Hydrogen-Bonded Crystals

Duong et al. (2011) described the chelation potential of triazine-based ligands, including a structure similar to the chemical , for creating metallotectons in hydrogen-bonded crystals. This study highlights the use of these compounds in crystal engineering (Duong et al., 2011).

Applications in Electrochemical Sensing

Upadhyay et al. (2012) investigated Schiff bases related to N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine as selective electrodes for Sm3+ ions. This suggests potential applications in electrochemical sensing and analysis (Upadhyay et al., 2012).

Structural and Thermal Properties

Research by Sui et al. (1999) on polyimides synthesized from similar triazine-based diamines revealed insights into their ultraviolet-visible absorption, thermal stability, and solubility. These characteristics are crucial for developing advanced materials (Sui et al., 1999).

Microwave-Assisted Synthesis

Moustafa et al. (2020) demonstrated an efficient one-pot synthesis method for derivatives of triazine diamines, including structures akin to the chemical . This method highlights a more efficient approach to synthesizing such compounds (Moustafa et al., 2020).

properties

CAS RN

700857-25-6

Product Name

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

Molecular Formula

C15H15N7S

Molecular Weight

325.4g/mol

IUPAC Name

2-N-(4-methylphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H15N7S/c1-10-3-5-11(6-4-10)19-14-21-12(20-13(16)22-14)9-23-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22)

InChI Key

SZOPRAYQMXOLOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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